Pyridine, 3-(4-methylhexyl)

Beschreibung

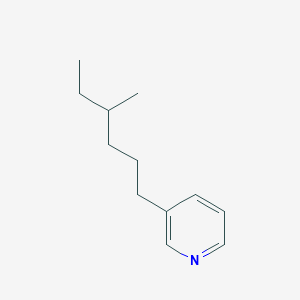

Structure

3D Structure

Eigenschaften

CAS-Nummer |

140691-67-4 |

|---|---|

Molekularformel |

C12H19N |

Molekulargewicht |

177.29 g/mol |

IUPAC-Name |

3-(4-methylhexyl)pyridine |

InChI |

InChI=1S/C12H19N/c1-3-11(2)6-4-7-12-8-5-9-13-10-12/h5,8-11H,3-4,6-7H2,1-2H3 |

InChI-Schlüssel |

PGALAANWFGPCEB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CCCC1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 3-(4-Methylhexyl)pyridine

Introduction & Executive Summary

As an application scientist specializing in flavor and fragrance chemistry, the structural nuances of substituted pyridines present a fascinating study in both synthetic methodology and sensory receptor activation. 3-(4-Methylhexyl)pyridine (CAS: 140691-67-4) is a specialized heterocyclic compound primarily utilized as an advanced organoleptic ingredient. This whitepaper provides an in-depth technical guide detailing its physicochemical properties, synthetic pathways, analytical characterization, and downstream applications in flavor and fragrance development.

Section 1: Molecular Architecture and Physicochemical Profiling

3-(4-Methylhexyl)pyridine consists of a pyridine core substituted at the meta (3-) position with a branched 7-carbon aliphatic chain (4-methylhexyl). This specific structural motif—a polar, hydrogen-bond accepting aromatic headgroup coupled with a highly hydrophobic, branched tail—confers unique amphiphilic properties and volatility characteristics essential for its role as an aroma compound[1].

Table 1: Physicochemical and Structural Properties

| Property | Value | Source/Method |

| CAS Registry Number | 140691-67-4 | ChemNet[2] |

| Molecular Formula | C12H19N | IUPAC Standard |

| Molecular Weight | 177.29 g/mol | Calculated |

| SMILES String | CCC(C)CCCc1cccnc1 | Cheméo[1] |

| LogP (Octanol/Water) | 3.450 | Crippen Calculated[1] |

| Water Solubility (log10WS) | -3.89 mol/L | Crippen Calculated[1] |

| McGowan Volume | 166.160 ml/mol | McGowan Method[1] |

The LogP value of 3.450 indicates a strong lipophilic character. This dictates its high affinity for lipid-rich environments and its effective partitioning into the hydrophobic binding pockets of olfactory G-protein coupled receptors (GPCRs)[1].

Section 2: Synthetic Methodology and Mechanistic Causality

The synthesis of 3-(4-methylhexyl)pyridine relies on the precise homologation of 3-picoline. The protocol utilizes a classical carbanion alkylation strategy. The causality behind selecting sodium amide (NaNH2) in liquid ammonia (-33 °C) is twofold:

-

Thermodynamic Basicity: The amide ion (pKa ~38) is sufficiently strong to quantitatively deprotonate the weakly acidic methyl group of 3-picoline (pKa ~34), generating the highly nucleophilic 3-picolyl anion.

-

Kinetic Control: Conducting the reaction in liquid ammonia at cryogenic temperatures suppresses competing elimination (E2) side reactions when the primary alkyl halide is introduced, ensuring a high-yielding SN2 substitution[3].

Step-by-Step Experimental Protocol

Self-Validating System: The generation of NaNH2 is visually confirmed by the transition of the solution from the deep blue color of solvated electrons to a grey suspension of NaNH2.

-

Catalyst and Base Preparation: To a reaction vessel containing 300 mL of anhydrous liquid ammonia at -33 °C, add 0.1 g of ferric nitrate (Fe(NO3)3) catalyst. Slowly introduce 5.78 g of sodium metal in small pieces. Stir until the deep blue color dissipates, indicating complete conversion to NaNH2.

-

Deprotonation: Slowly add 1 equivalent of anhydrous 3-picoline to the grey suspension. Stir for 1 hour at -33 °C to ensure complete formation of the 3-picolyl anion.

-

Electrophile Preparation: In a separate vessel, synthesize 1-bromo-3-methylpentane by reacting 3-methyl-1-pentanol (0.212 mol) with phosphorus tribromide (PBr3, 0.083 mol) in anhydrous diethyl ether and pyridine at -30 °C for 1 hour, followed by ambient stirring overnight[3].

-

SN2 Alkylation: Dropwise add the purified 1-bromo-3-methylpentane to the 3-picolyl anion solution. Maintain the reaction at -33 °C for 2 hours, then allow the ammonia to slowly evaporate overnight as the system warms to room temperature.

-

Quenching and Extraction: Quench the residue with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Subject the crude product to fractional distillation using a Vigreux column. Collect the fraction corresponding to the pure 3-(4-methylhexyl)pyridine to achieve >99.9% purity[3].

Fig 1. Step-by-step synthetic workflow for 3-(4-methylhexyl)pyridine via SN2 alkylation.

Section 3: Analytical Characterization (Mass Spectrometry Logic)

Verification of the synthesized compound is heavily reliant on Electron Ionization Mass Spectrometry (EI-MS). The fragmentation pattern is highly predictable and driven by the stability of the resulting nitrogen-containing ions.

Table 2: EI-MS Fragmentation Profile of 3-(4-Methylhexyl)pyridine[3]

| m/z Value | Relative Abundance (%) | Structural Assignment / Mechanistic Logic |

| 177 | 10 | Molecular Ion [M]⁺ |

| 134 | 15 | Loss of propyl radical (C3H7•) from the branched tail |

| 120 | 30 | Loss of butyl radical (C4H9•) |

| 107 | 35 | Alpha-cleavage product |

| 106 | 100 (Base Peak) | Beta-cleavage (McLafferty-type rearrangement) |

| 77 | 19 | Pyridine ring fragmentation (phenyl-like cation) |

Causality of the Base Peak: The overwhelming dominance of the m/z 106 peak is a hallmark of 3-alkylpyridines. It results from the cleavage of the C-C bond beta to the pyridine ring. This fragmentation is thermodynamically driven by the formation of the highly resonance-stabilized 3-methylenepyridinium radical cation, making it a definitive diagnostic marker for this class of compounds[3].

Section 4: Organoleptic Applications and Olfactory Transduction

In the fragrance and flavor industry, 3-alkylpyridines are prized for their complex sensory profiles. While lower homologues (like 3-hexylpyridine) impart fruity, oily notes reminiscent of orange and tangerine, the extended and branched chain of 3-(4-methylhexyl)pyridine modulates its volatility and receptor binding affinity[3]. These compounds are utilized to impart natural, slightly fatty, and citrus-like nuances to fine perfumes and functional fragrances.

Upon inhalation, the lipophilic tail of 3-(4-methylhexyl)pyridine allows it to partition through the olfactory mucus and bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs). The structural branching (the 4-methyl group) specifically alters the steric fit within the OR binding pocket, triggering a distinct conformational change that propagates the olfactory signal.

Fig 2. Olfactory signal transduction pathway triggered by 3-alkylpyridine derivatives.

References

- Chemical Properties of Pyridine, 3-(4-methylhexyl)

- 140691-67-4 Pyridine, 3-(4-methylhexyl)

- Source: google.

Sources

3-(4-methylhexyl)pyridine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-methylhexyl)pyridine, a substituted pyridine derivative. While this specific compound is not extensively documented in scientific literature, this guide synthesizes information from closely related 3-alkylpyridines to offer valuable insights for researchers. This document covers the compound's fundamental properties, proposes a viable synthetic route, predicts its spectroscopic characteristics, discusses potential applications in medicinal chemistry and other fields, and outlines essential safety and handling protocols. The information presented herein is intended to serve as a foundational resource for the synthesis, characterization, and exploration of 3-(4-methylhexyl)pyridine and its potential derivatives.

Introduction and Physicochemical Properties

3-(4-methylhexyl)pyridine is an organic compound featuring a pyridine ring substituted at the 3-position with a 4-methylhexyl group. As a member of the 3-alkylpyridine family, it shares characteristics with other compounds in this class, which are noted for their presence in natural products and their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals.

1.1. Chemical Structure and Properties

The fundamental properties of 3-(4-methylhexyl)pyridine are summarized in the table below. It is important to note that a specific CAS (Chemical Abstracts Service) Registry Number for this compound could not be located, which suggests it is not a widely cataloged or commercially available chemical. The molecular weight has been calculated based on its chemical formula.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N | Cheméo[1] |

| Molecular Weight | 177.29 g/mol | Cheméo[1] |

| CAS Number | Not Found | N/A |

| Predicted logP | ~4.5 | (Predicted) |

| Predicted Boiling Point | ~250-260 °C | (Predicted) |

| Appearance | Colorless to pale yellow liquid | (Predicted) |

Synthesis of 3-(4-methylhexyl)pyridine

2.1. Proposed Synthetic Pathway

The proposed synthesis begins with the acylation of a suitable aromatic precursor with 4-methylhexanoyl chloride, followed by a reduction of the resulting ketone to yield the final alkylpyridine.

Caption: Proposed synthetic workflow for 3-(4-methylhexyl)pyridine.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-Methylhexanoyl)pyridine

-

Preparation of 4-Methylhexanoyl Chloride: In a fume hood, add thionyl chloride (1.2 equivalents) dropwise to a stirred solution of 4-methylhexanoic acid (1 equivalent) at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2 hours. The excess thionyl chloride can be removed by distillation to yield the crude 4-methylhexanoyl chloride, which can be used in the next step without further purification.

-

Grignard Reagent Formation: Prepare a Grignard reagent from 3-bromopyridine (1 equivalent) and magnesium turnings (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 4-methylhexanoyl chloride (1 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(4-methylhexanoyl)pyridine.

Step 2: Synthesis of 3-(4-Methylhexyl)pyridine (Huang-Minlon Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-(4-methylhexanoyl)pyridine (1 equivalent) in diethylene glycol. Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide pellets (4-5 equivalents).

-

Reaction Conditions: Heat the mixture to 130-140 °C for 2 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain the reaction at this temperature for an additional 3-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and add water. Extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 3-(4-methylhexyl)pyridine, can be purified by vacuum distillation.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-(4-methylhexyl)pyridine would rely on standard spectroscopic techniques. Based on data from analogous 3-alkylpyridines, the following spectral characteristics are predicted.[4][5][6][7]

3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-2 (Pyridine) |

| ~8.42 | dd | 1H | H-6 (Pyridine) |

| ~7.48 | dt | 1H | H-4 (Pyridine) |

| ~7.18 | dd | 1H | H-5 (Pyridine) |

| ~2.62 | t | 2H | -CH₂- (attached to pyridine) |

| ~1.60 | m | 2H | -CH₂- |

| ~1.30 | m | 3H | -CH- and -CH₂- |

| ~1.15 | m | 2H | -CH₂- |

| ~0.88 | d | 3H | -CH₃ (on hexyl chain) |

| ~0.85 | t | 3H | -CH₃ (terminal) |

3.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 (Pyridine) |

| ~147.5 | C-6 (Pyridine) |

| ~138.0 | C-3 (Pyridine) |

| ~135.5 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~38.0 | -CH- (on hexyl chain) |

| ~35.0 | -CH₂- (attached to pyridine) |

| ~32.0 | -CH₂- |

| ~30.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~19.0 | -CH₃ (on hexyl chain) |

| ~14.0 | -CH₃ (terminal) |

3.3. Mass Spectrometry (Predicted)

In electron ionization mass spectrometry, 3-(4-methylhexyl)pyridine is expected to show a prominent molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve benzylic cleavage, leading to a base peak at m/z = 92, corresponding to the pyridylmethyl cation. Other significant fragments would arise from the cleavage of the alkyl chain.[5][8]

Potential Applications and Biological Activity

Pyridine and its derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[9][10] While 3-(4-methylhexyl)pyridine itself has not been extensively studied, its structural motifs suggest several areas of potential application.

4.1. Medicinal Chemistry

-

Antimicrobial Agents: The pyridine nucleus is a well-known scaffold in the development of antibacterial and antifungal agents.[11][12] The lipophilic 4-methylhexyl side chain could enhance membrane permeability, potentially leading to improved antimicrobial activity.

-

Anticancer Agents: Numerous pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10] The introduction of a long alkyl chain can influence the compound's interaction with biological targets and its pharmacokinetic properties.

-

Enzyme Inhibitors: 3-Alkylpyridines have been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase.[13]

Caption: Potential application areas for 3-(4-methylhexyl)pyridine.

4.2. Agrochemicals and Material Science

Substituted pyridines are crucial intermediates in the synthesis of herbicides and insecticides.[14] Furthermore, the amphiphilic nature of 3-(4-methylhexyl)pyridine could make it a candidate for applications in material science, such as in the formation of self-assembling monolayers or as a component in novel polymers.

Safety and Handling

Detailed toxicological data for 3-(4-methylhexyl)pyridine are not available. Therefore, it is imperative to handle this compound with the utmost care, adhering to the safety precautions for the general class of alkylated pyridines.[14][15][16]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-(4-methylhexyl)pyridine represents an interesting, yet underexplored, member of the 3-alkylpyridine family. This technical guide has provided its fundamental physicochemical properties, a detailed, plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. Based on the known biological activities of related compounds, 3-(4-methylhexyl)pyridine holds potential for investigation in medicinal chemistry, agrochemicals, and material science. As with any uncharacterized chemical, strict adherence to safety protocols is essential during its handling and investigation. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this novel compound.

References

-

Bracher, F., & Papke, T. (1994). Synthesis of 3-alkylpyridines. Part 1: Total synthesis of (±)-ikimine A. Natural Product Letters, 4(3), 223-226. [Link]

-

Bracher, F., & Papke, T. (1996). Synthesis of 3-alkylpyridines. Part 2. Synthesis of both enantiomers of niphatesine C2. Journal of the Chemical Society, Perkin Transactions 1, (16), 1963-1965. [Link]

- Bracher, F., & Papke, T. (1994). Total Synthesis of (±)-ikimine A.

- Reilly Tar & Chemical Corp. (1990). High yield synthesis of pyridine and/or alkylpyridine(s) via condensation of ternary mixtures of aldehydes and/or ketones with ammonia.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Mohi El-Deen, E. M., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. Egyptian Journal of Chemistry. [Link]

-

Sepčić, K., et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Marine Drugs, 8(3), 523-536. [Link]

-

NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

ACS Publications. (n.d.). Spectra-Structure Correlations of Alkylpyridines. Analytical Chemistry. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4567. [Link]

-

Der Pharma Chemica. (2026). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

-

Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16461-16478. [Link]

-

Environment Canada & Health Canada. (2013). Screening Assessment for the Challenge Pyridine, alkyl derivs. [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

NIST. (n.d.). Pyridine, 3-ethyl-. NIST WebBook. [Link]

-

MassBank. (2008). 3-methylpyridine. [Link]

-

NP-MRD. (2024). Showing NP-Card for 3-Hexylpyridine (NP0338054). [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)pyridine. [Link]

-

OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

EPA. (2025). 3-(4-methylphenyl)pyridine Properties. [Link]

-

Catalog. (2025). Compound 529405: Pyridine, 3-(4-methylpentyl). [Link]

-

The Good Scents Company. (n.d.). 3-hexyl pyridine, 6311-92-8. [Link]

-

NIST. (n.d.). Pyridine, 3-(2-methylpropyl)-. NIST WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(4-methylhexyl). [Link]

Sources

- 1. Pyridine, 3-(4-methylhexyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Synthesis of 3-alkylpyridines. Part 2. Synthesis of both enantiomers of niphatesine C2 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]

- 5. Pyridine, 3-ethyl- [webbook.nist.gov]

- 6. massbank.eu [massbank.eu]

- 7. NP-MRD: Showing NP-Card for 3-Hexylpyridine (NP0338054) [np-mrd.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. echemi.com [echemi.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. fishersci.com [fishersci.com]

The Chemistry and Applications of 3-Heptylpyridine and Its Methylhexyl Isomers: A Technical Guide

Executive Summary

Alkylpyridines represent a highly versatile class of heterocyclic compounds, serving as critical intermediates in pharmaceutical synthesis, environmental biomarkers, and high-value organoleptic agents. Among these, 3-heptylpyridine and its branched isomers—specifically methylhexyl derivatives—demonstrate how minute structural variations in an alkyl chain can drastically alter receptor binding affinities and metabolic pathways. This whitepaper provides an in-depth mechanistic analysis of these isomers, detailing their structural divergence, self-validating synthetic protocols, and emerging roles in metabolomics.

Structural Isomerism and Organoleptic Divergence

The precise positioning of alkyl chains on the pyridine ring, as well as the branching within the alkyl chain itself, dictates the molecule's physicochemical properties. The structural isomerism of C₁₂H₁₉N compounds leads to profound differences in how these molecules interact with olfactory receptors and metabolic enzymes.

For instance, while a linear heptyl chain at the C3 position yields a specific profile, introducing a methyl branch (e.g., 3-(4-methylhexyl)pyridine) shifts the steric bulk, altering the molecule's lipophilicity and receptor docking orientation .

Caption: Structural classification and organoleptic divergence of C12H19N isomers.

Quantitative Isomer Profiling

The table below summarizes the analytical and organoleptic data for key C₁₂H₁₉N isomers, highlighting how structural changes influence retention times (RT) and mass fragmentation .

| Isomer | Molecular Formula | Retention Time (min)* | Key MS Fragments (m/z) | Primary Organoleptic Profile |

| 3-Heptylpyridine | C₁₂H₁₉N | 25.39 | 177 (M⁺), 106, 93 | Fatty, metallic, fishy, melon, α-sinensal |

| 3-(4-Methylhexyl)pyridine | C₁₂H₁₉N | 27.59 | 177 (M⁺), 106, 93, 148 | Fatty, green, juicy, nutty |

| 5-Hexyl-2-methylpyridine | C₁₂H₁₉N | 24.14 | 177 (M⁺), 162, 106 | Fatty, fishy, metallic, tangerine |

*Note: Retention times based on non-polar SPB-1 column chromatography.

Synthetic Methodologies and Mechanistic Causality

Synthesizing branched alkylpyridines requires strict regiocontrol to prevent carbocation rearrangements during alkyl halide formation and to avoid β-hydride elimination during cross-coupling. The following self-validating protocol details the synthesis of the novel isomer 3-(4-methylhexyl)pyridine .

Step-by-Step Experimental Protocol

Phase 1: Bromination of the Branched Precursor

-

Setup: Equip a flame-dried 3-neck flask with a dropping funnel, nitrogen inlet, and internal thermometer.

-

Reagent Loading: Charge the flask with 21.6 g (0.212 mol) of 3-methyl-1-pentanol, 3.95 g of anhydrous pyridine, and 88.4 mL of anhydrous diethyl ether.

-

Temperature Control: Cool the mixture to -30°C using a dry ice/acetone bath.

-

Causality: Maintaining -30°C is non-negotiable. Exothermic bromination at higher temperatures promotes ether cleavage and drives acid-catalyzed Wagner-Meerwein rearrangements of the branched 3-methyl-1-pentyl carbocation, which would destroy the specific methylhexyl isomerism.

-

-

Bromination: Add 22.5 g (0.083 mol) of PBr₃ dropwise over 1 hour.

-

Causality: The inclusion of anhydrous pyridine acts as an acid scavenger. It neutralizes the generated HBr, further protecting the branched alkyl chain from isomerization.

-

-

Validation Check: Perform a rapid TLC (Hexanes:EtOAc 9:1). The disappearance of the alcohol spot and the emergence of a non-UV active, iodine-stainable spot confirms complete conversion. This self-validation prevents unreacted alcohol from quenching the organometallic reagents in Phase 2.

-

Workup: Extract the product, wash with saturated NaHCO₃, dry over MgSO₄, and purify via fractional distillation on a Vigreux column to yield 3-methyl-1-pentylbromide.

Phase 2: Pyridine Ring Coupling (Kumada Route)

-

Grignard Formation: React the purified 3-methyl-1-pentylbromide with Mg turnings in anhydrous THF to form the alkylmagnesium bromide.

-

Cross-Coupling: Add 3-bromopyridine and 1 mol% Ni(dppp)Cl₂ catalyst at 0°C.

-

Causality: The bidentate dppp (1,3-bis(diphenylphosphino)propane) ligand on the Nickel catalyst is critical. It enforces a tight coordination geometry that prevents β-hydride elimination of the alkyl chain—a common side reaction that would otherwise yield undesired alkenes instead of the target alkylpyridine.

-

-

Isolation: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Caption: Synthetic workflow for 3-(4-methylhexyl)pyridine highlighting regiocontrol.

Analytical Profiling and Metabolomic Implications

Mass Spectrometry (MS) Fragmentation

The characterization of 3-heptylpyridine and its isomers relies heavily on electron ionization mass spectrometry (EI-MS). The molecular ion [M]⁺ is typically observed at m/z 177. The base peak for 3-alkylpyridines is frequently m/z 106 or m/z 93 .

-

Causality of Fragmentation: The m/z 106 peak arises from a McLafferty rearrangement involving the transfer of a γ-hydrogen from the alkyl chain to the pyridine nitrogen, followed by the expulsion of an alkene. The m/z 93 peak is generated via benzylic-type cleavage at the C-C bond adjacent to the pyridine ring, yielding a highly stable pyridinium cation.

Emerging Role in Toxicological Metabolomics

Beyond flavor chemistry, 3-heptylpyridine has recently been identified as a significant putative biomarker in toxicological metabolomics. In a comprehensive LC-MS/MS study analyzing swainsonine (a toxic indole alkaloid found in locoweed) poisoning in renal tubular epithelial cells, 3-heptylpyridine was found to be significantly upregulated .

The identification of this specific alkylpyridine in a renal toxicity profile suggests its involvement in disrupted metabolic pathways, particularly those related to primary bile acid biosynthesis, lipid metabolism, or cytochrome P450 drug metabolism . This highlights the dual nature of these compounds: they are not merely exogenous flavorants but can also serve as endogenous indicators of cellular stress and metabolic alteration.

Conclusion

The study of 3-heptylpyridine and its methylhexyl derivatives underscores the profound impact of structural isomerism on chemical behavior, receptor interaction, and biological signaling. By employing regiocontrolled synthetic methodologies and rigorous analytical validation, researchers can reliably access these specific isomers. As their applications expand from fragrance reconstitution to serving as biomarkers in advanced metabolomics, understanding the fundamental causality behind their synthesis and fragmentation remains paramount for future drug development and toxicological research.

References

- Title: Use of pyridines as perfuming and flavoring ingredients (US Patent 5,298,486)

- Title: Use of pyridines as perfume or aroma ingredients (EP Patent 0,470,391 B1)

-

Title: Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells Source: ResearchGate URL: [Link]

Calculated logP and lipophilicity of 3-(4-methylhexyl)pyridine

Title: Technical Guide: Physicochemical Profiling and Lipophilicity Determination of 3-(4-methylhexyl)pyridine

Executive Summary

This technical guide provides a rigorous analysis of the lipophilicity (logP/logD) of 3-(4-methylhexyl)pyridine , a structural analog relevant to nicotinic ligands and surfactant-like biocides. Accurate determination of this parameter is critical, as the 4-methylhexyl side chain introduces significant hydrophobicity to the pyridine scaffold, pushing the molecule into a logP range (

This document outlines the in silico consensus prediction methodologies, theoretical implications for membrane permeability, and the definitive experimental validation workflow compliant with OECD Guideline 117 .

Part 1: Structural Analysis & Physicochemical Profile

The physicochemical behavior of 3-(4-methylhexyl)pyridine is governed by the competition between its polar heteroaromatic head group and its lipophilic aliphatic tail.

-

Core Scaffold: Pyridine (weak base, pKa

5.2). -

Substituent: 4-methylhexyl group (C

H -

Key Feature: The branching at the C4 position of the hexyl chain reduces the Van der Waals surface area slightly compared to a linear

-heptyl chain, theoretically lowering the logP by 0.1–0.2 units, while maintaining high lipid solubility.

Table 1: Predicted Physicochemical Properties

| Property | Value (Est.) | Significance |

| Molecular Formula | C | -- |

| Molecular Weight | 177.29 g/mol | Low MW favors permeability. |

| H-Bond Donors | 0 | Excellent membrane traversal potential. |

| H-Bond Acceptors | 1 (Pyridine N) | Potential for pH-dependent solubility (logD).[1] |

| Rotatable Bonds | 5 | Moderate flexibility; entropy penalty upon binding is low. |

Part 2: In Silico Prediction Methodologies

To establish a baseline before experimental work, we employ a Consensus LogP strategy. Relying on a single algorithm is a common failure point in drug design; therefore, we synthesize results from atom-based, fragment-based, and topological descriptors.

Fragment-Based Calculation (The Hansch-Leo Method)

-

Base Fragment (Pyridine):

-

Aliphatic Chain (7 Carbons): The chain is essentially a heptyl equivalent.

-

per -CH

-

Total for 7 carbons:

-

per -CH

-

Branching Correction: A single alkyl branch typically reduces logP due to steric shielding of the hydrophobic surface.

-

Correction factor:

-

-

Electronic Interaction: The alkyl group at the 3-position is inductively weak; electronic corrections are negligible.

Manual Calculation:

Consensus Prediction Table

| Algorithm | Method Principle | Predicted logP | Note |

| XLOGP3 | Atom-additive with correction factors | 4.12 | Generally most accurate for organic small molecules. |

| WLOGP | Fragment-based (Wildman/Crippen) | 4.05 | Sensitive to atom types. |

| MLOGP | Topological (Moriguchi) | 3.85 | Often underestimates flexible chains. |

| Consensus | Arithmetic Mean | 4.01 | Target range for validation. |

Part 3: Theoretical Implications in Drug Delivery

The calculated logP of

-

Blood-Brain Barrier (BBB) Penetration:

-

Molecules with logP values between 2.0 and 4.0 typically exhibit high BBB permeability. This compound is likely CNS-active unless actively effluxed (e.g., by P-gp).

-

-

Metabolic Liability:

-

High lipophilicity often correlates with rapid oxidative metabolism (CYP450) at the terminal methyl groups (

-oxidation) or the benzylic position.

-

-

Solubility:

-

Aqueous solubility will be poor (

g/mL) at neutral pH. Formulation strategies must utilize pH adjustment (lowering pH < 4 to protonate the pyridine nitrogen) to generate the water-soluble pyridinium salt.

-

Part 4: Experimental Validation Protocols

Given the predicted logP

Protocol: OECD 117 (HPLC Method)[1][2][3]

Principle: The retention time on a C18 (octadecylsilane) column correlates linearly with logP. This method avoids the need for quantitative concentration analysis in two phases.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 150mm x 4.6mm.

-

Mobile Phase: Methanol/Water (75:25 v/v). Note: A high organic modifier is needed to elute this lipophilic compound.

-

Reference Standards: A set of 6 compounds with known logP values flanking the target (e.g., Toluene, Ethylbenzene, Naphthalene, Phenanthrene, DDT).

Step-by-Step Workflow:

-

Dead Time Determination (

): Inject Sodium Nitrate or Thiourea (unretained compounds) to determine the column dead time. -

Calibration: Inject the reference standards. Calculate the Capacity Factor (

) for each: -

Regression Analysis: Plot

(y-axis) vs. -

Sample Injection: Inject 3-(4-methylhexyl)pyridine in triplicate.

-

Interpolation: Calculate the logP of the sample using the regression equation.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix and workflow for validating the lipophilicity of this specific molecule.

Figure 1: Decision matrix and experimental workflow for lipophilicity determination, prioritizing OECD 117 due to the molecule's hydrophobicity.

Part 5: Conclusion

For 3-(4-methylhexyl)pyridine, the theoretical logP converges at 4.0 ± 0.2 . This value categorizes the molecule as highly permeable but challenges aqueous solubility. Researchers must utilize the OECD 117 HPLC method for empirical validation, as the shake-flask method lacks the robustness required for compounds with logP

References

-

OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]

-

OECD. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1]

-

Hansch, C., & Leo, A. (1979).[2][3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for fragment constants).

-

Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. C. Hansch and A. Leo, “Substituent Constants for Correlation Analysis in Chemistry and Biology,” John Wiley & Sons, New York, 1979. - References - Scientific Research Publishing [scirp.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

Technical Guide: Structure-Activity Relationship (SAR) of Branched Alkyl Pyridines

The following technical guide details the Structure-Activity Relationship (SAR) of branched alkyl pyridines, synthesizing data from marine natural product research, medicinal chemistry optimization, and modern synthetic protocols.

Executive Summary

Branched alkyl pyridines represent a critical chemical space in drug discovery and marine biotechnology. While linear alkyl pyridines (e.g., 3-octylpyridine) are renowned for their surfactant-like membrane disruption properties—useful in antifouling and antimicrobial applications—their branched counterparts offer distinct advantages in metabolic stability and receptor selectivity . This guide analyzes the SAR governing these two distinct behaviors, providing a roadmap for optimizing alkyl pyridine scaffolds for therapeutic or industrial use.

The Chemical Architecture

The alkyl pyridine scaffold consists of a pyridine ring substituted with an alkyl chain. The biological activity is governed by three primary vectors:

-

Position of Substitution (2-, 3-, or 4-): Determines the electronic influence on the ring nitrogen and steric accessibility.

-

Chain Topology (Linear vs. Branched): Linear chains drive hydrophobicity and membrane insertion; branched chains (isopropyl, tert-butyl) introduce steric bulk and alter metabolic susceptibility.

-

Quaternization State: Neutral pyridines often act as ligands (e.g., nicotinic receptors), while N-alkylated pyridinium salts (QACs) act as cationic surfactants.

Visualization: SAR Logic Map

The following diagram illustrates the functional consequences of modifying specific regions of the pyridine scaffold.

Caption: Functional mapping of the alkyl pyridine scaffold. Linear chains drive membrane interactions, while branching is used strategically to block metabolism or tune receptor fit.

Biological Mechanisms & SAR[1]

Antifouling Activity (The Poly-APS Paradigm)

Research into marine sponges (Haliclona sarai) has isolated polymeric 3-alkylpyridinium salts (poly-APS) as potent, non-toxic antifouling agents.

-

Mechanism: These compounds inhibit acetylcholinesterase (AChE) in barnacle cyprids and reduce surface tension, preventing settlement.

-

SAR Insight:

-

Polymerization is Key: Monomeric 3-alkylpyridines are generally less effective and more toxic than their polymeric counterparts.

-

Chain Length: For monomers, a chain length of C8 (octyl) to C12 (dodecyl) is optimal. Chains shorter than C8 lack sufficient lipophilicity to interact with biological membranes; chains longer than C14 often suffer from solubility issues or "cutoff" effects.

-

Branching Effect: Branching at the alkyl chain (e.g., 2-ethylhexyl) generally reduces antifouling potency compared to linear isomers due to steric hindrance preventing efficient packing into the lipid bilayer.

-

Antimicrobial Activity (Membrane Disruption)

Cationic alkyl pyridinium salts function as "quats" (Quaternary Ammonium Compounds).

-

Mechanism: The cationic head group is attracted to the negatively charged bacterial cell wall (LPS in Gram-negatives, Teichoic acids in Gram-positives). The hydrophobic tail inserts into the membrane, causing leakage and cell death.

-

SAR Trends:

-

The "Cutoff" Effect: Activity follows a parabolic curve, peaking at C12–C14 for Gram-positive bacteria (S. aureus) and C10–C12 for Gram-negative bacteria (E. coli).

-

Branched vs. Linear: Linear chains exhibit superior membrane insertion. However, branching (e.g., adding a phenyl ring or isopropyl group) can be used to modulate the Critical Micelle Concentration (CMC) . Compounds with lower CMC often show higher toxicity to mammalian cells (hemolysis).

-

Selectivity: 3-(3-phenylpropyl)pyridine derivatives have shown enhanced activity against MRSA, suggesting that bulky, aromatic "branches" can interact with specific membrane domains better than simple aliphatic chains.

-

Metabolic Stability (Drug Design)

In medicinal chemistry, the pyridine ring is a common bioisostere for phenyl rings. However, electron-deficient pyridines are susceptible to nucleophilic attack or oxidation by Cytochrome P450 (CYP450).

-

The Problem: Unsubstituted alkyl chains are "metabolic handles" prone to terminal (

) or penultimate ( -

The Branched Solution: Introducing branching (e.g., a tert-butyl or isopropyl group) directly on the ring or at the

-position of the chain blocks these metabolic hotspots.

Data Summary: Quantitative Activity Trends

The following table summarizes key comparative data for alkyl pyridine derivatives.

| Compound Class | Alkyl Chain Type | Target Organism/Enzyme | Activity Metric | Key Finding |

| Poly-APS Analog | Linear (C12) | Balanus amphitrite (Barnacle) | EC50 (Settlement) | 0.89 mg/L (High Potency) |

| Monomer | Linear (C12) | Balanus amphitrite | LC50 (Toxicity) | 11.60 mg/L (High Toxicity) |

| Pyridinium Salt | Linear (C12) | S. aureus (MRSA) | MIC | 0.5 - 4.0 µM (Optimal Length) |

| Pyridinium Salt | Branched (3-phenylpropyl) | S. aureus | MIC | 4.0 µg/mL (Enhanced vs linear) |

| Pyridine Drug | Branched (t-Butyl) | CYP450 3A4 | t1/2 (Half-life) | > 60 min (High Stability) |

Experimental Protocol: Synthesis of Branched Alkyl Pyridines via Minisci Reaction

To introduce branched alkyl groups (isopropyl, tert-butyl, cyclohexyl) onto a pyridine scaffold, the Minisci Reaction is the industry-standard protocol. It utilizes a radical mechanism to functionalize electron-deficient heterocycles, avoiding the limitations of Friedel-Crafts chemistry.[3][4]

Protocol: Synthesis of 4-tert-butylpyridine

Objective: Regioselective alkylation of pyridine at the C4 or C2 position using pivalic acid as the radical precursor.

Reagents

-

Substrate: Pyridine (1.0 equiv)[5]

-

Radical Source: Pivalic acid (3.0 equiv)

-

Oxidant: Ammonium persulfate,

(2.0 equiv)[2] -

Catalyst: Silver nitrate,

(0.2 equiv) -

Solvent: 10% Aqueous Sulfuric Acid (

) or Acetonitrile/Water mixture.

Step-by-Step Workflow

-

Preparation: Dissolve pyridine (10 mmol) in 10%

(20 mL). Add pivalic acid (30 mmol) and -

Radical Generation: Heat the solution to 70°C under vigorous stirring.

-

Addition: Dropwise add a solution of

(20 mmol) in water over 30 minutes. Note: Slow addition controls the radical concentration and minimizes homocoupling side products. -

Reaction: Evolution of

gas indicates decarboxylation. Stir for an additional 1-2 hours. -

Workup: Cool to room temperature. Basify with concentrated

to pH > 9. -

Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layer over

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Reaction Mechanism Diagram

Caption: The Minisci reaction cycle: Silver-catalyzed decarboxylation generates an alkyl radical which selectively attacks the electron-deficient pyridinium ring.

Future Outlook

The next frontier in alkyl pyridine SAR lies in regiodivergent functionalization . Using modern "blocking group" strategies (e.g., C4-blocking with maleate derivatives), researchers can now force radical alkylation to the C2 position, or vice versa. This allows for the precise construction of "designer" branched pyridines that maximize metabolic stability without sacrificing the amphiphilic properties required for biological interaction.

References

-

Antifouling Activity of Synthetic Alkylpyridinium Polymers Using the Barnacle Model Source: Marine Drugs (via NIH) URL:[Link]

-

Chemical Synthesis and Biological Activities of 3-Alkyl Pyridinium Polymeric Analogues of Marine Toxins Source: Journal of Chemical Biology (via ResearchGate) URL:[Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts Source: Molecules (via NIH) URL:[Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci Protocol) Source: Organic Chemistry Portal / J. Org. Chem URL:[Link]

-

The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 Source: NIH / PMC URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Solubility and Solvation Mechanics of 3-(4-Methylhexyl)pyridine in Organic Solvents

Executive Summary

3-(4-methylhexyl)pyridine is a highly specialized alkylpyridine derivative characterized by an amphiphilic topology: a polar, hydrogen-bond-accepting pyridine headgroup coupled with a highly hydrophobic, branched seven-carbon aliphatic tail. While historically recognized for its organoleptic properties in the fragrance industry—specifically for imparting fruity, orange-like notes[1]—its structural motif is increasingly critical in pharmaceutical synthesis, catalysis, and fine chemical formulation[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge theoretical solvation mechanics with empirical, self-validating laboratory protocols. This guide provides a comprehensive framework for predicting, measuring, and manipulating the solubility of 3-(4-methylhexyl)pyridine in organic solvent systems.

Structural Chemistry & Solvation Theory

Amphiphilic Topology and Hydrophobicity

The physical characteristics of alkylpyridines are fundamentally dictated by the length, branching, and position of the alkyl substituent[3]. The introduction of the bulky 4-methylhexyl group at the 3-position of the pyridine ring significantly increases the molecule's overall hydrophobicity. As the alkyl chain length increases, aqueous solubility drops precipitously, while affinity for organic solvents—such as ethanol, diethyl ether, and non-polar hydrocarbons—increases proportionally[2]. Because it is a liquid at ambient temperatures, 3-(4-methylhexyl)pyridine acts as a dipolar, aprotic solvent itself and is miscible in all proportions with most organic solvents[4].

Hansen Solubility Parameters (HSPs)

To quantitatively predict the miscibility of 3-(4-methylhexyl)pyridine in complex organic mixtures, we utilize Hansen Solubility Parameters (HSPs). This framework deconstructs cohesive energy into three distinct intermolecular forces: dispersion (

The base pyridine ring exhibits HSPs of

Quantitative Solubility Profiles

The following tables summarize the physicochemical parameters and the predicted solubility behavior of 3-(4-methylhexyl)pyridine across various solvent classes, driven by dielectric constants and relative HSP alignment.

Table 1: Physicochemical and Hansen Solubility Parameters (HSPs)

| Parameter | Value / Description | Reference |

| Molecular Formula | C12H19N | [1] |

| Physical State (25°C) | Liquid | [4] |

| Pyridine Base | 19.0 MPa | [6] |

| Pyridine Base | 8.8 MPa | [6] |

| Pyridine Base | 5.9 MPa | [6] |

| Conjugate Acid pKa | ~5.2 - 6.0 (Estimated) | [3] |

Table 2: Predicted Solubility Matrix in Standard Solvents

| Solvent | Dielectric Constant ( | Primary Interaction Mechanism | Expected Solubility |

| Hexane | 1.89 | London dispersion forces (Alkyl chain) | Miscible |

| Toluene | 2.38 | Miscible | |

| Dichloromethane | 9.10 | Dipole-dipole, dispersion | Miscible |

| Ethanol | 24.50 | Hydrogen bonding (N-acceptor) | Highly Soluble / Miscible |

| Water | 80.10 | Hydrophobic repulsion | Sparingly Soluble |

Experimental Methodology: Thermodynamic Solubility Profiling

Determining the exact solubility limits of 3-(4-methylhexyl)pyridine in mixed aqueous-organic systems or specific active pharmaceutical ingredient (API) formulations requires rigorous thermodynamic profiling. The shake-flask method remains the gold standard for this purpose[7][8].

The Self-Validating Shake-Flask Protocol

This protocol is engineered as a self-validating system to ensure data integrity and eliminate kinetic artifacts, such as supersaturation[9][10].

Step 1: Solvent Preparation & Saturation

-

Action: Dispense 5.0 mL of the target organic solvent mixture into a borosilicate glass vial. Add 3-(4-methylhexyl)pyridine incrementally until a distinct biphasic system or persistent turbidity is observed.

-

Causality: Borosilicate glass is mandatory. Highly lipophilic alkylpyridines will readily extract plasticizers from standard microcentrifuge tubes, which will skew downstream chromatographic results.

Step 2: Thermodynamic Equilibration

-

Action: Seal the vials with PTFE-lined caps and agitate on an orbital shaker at 300 RPM within a precision incubator set to 25.0 ± 0.1 °C for 48 hours[10].

-

Causality: Strict temperature control is critical. Solubility is an enthalpy-driven thermodynamic parameter; even a 0.5 °C thermal fluctuation can significantly alter the saturation equilibrium and induce premature precipitation[8].

Step 3: Phase Separation

-

Action: Centrifuge the mixture at 10,000 × g for 15 minutes at exactly 25.0 °C. Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

-

Causality: PTFE filters are chosen over standard cellulose acetate. The hydrophobic 4-methylhexyl chain will non-specifically bind to cellulose matrices, resulting in artificially depressed solubility readings.

Step 4: Self-Validation Check (Critical)

-

Action: Repeat the sampling and filtration process at 72 hours.

-

Causality: If the concentration variance between the 48-hour and 72-hour aliquots is <2%, thermodynamic equilibrium is definitively confirmed. If the variance is >2%, kinetic dissolution is still occurring, and the incubation must be extended[9].

Step 5: Quantification via GC-FID

-

Action: Dilute the filtered aliquot in a highly miscible solvent (e.g., hexane) and analyze via Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Causality: While UV-Vis spectroscopy is common for aqueous solubility assays[10][11], 3-(4-methylhexyl)pyridine lacks a strong extended chromophore beyond the basic pyridine ring. GC-FID provides superior sensitivity for volatile alkylpyridines and avoids the matrix interference inherent to UV-Vis in complex organic solvents.

Workflow Visualization

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Mechanistic Insights into Solvent Selection

When formulating with 3-(4-methylhexyl)pyridine, the basicity of the pyridine nitrogen must be carefully considered alongside its hydrophobicity. Alkyl groups are weakly electron-donating, which slightly increases the basicity of the pyridine ring compared to the parent pyridine (shifting the pKa from 5.2 to approximately 6.0)[3].

In protic organic solvents (such as methanol or ethanol), the nitrogen atom acts as a strong hydrogen-bond acceptor, enhancing solvation through specific solute-solvent interactions. Conversely, in non-polar solvents (such as hexane or toluene), solvation is driven almost entirely by the favorable entropy of mixing and London dispersion forces interacting with the bulky 4-methylhexyl tail[2][4]. Understanding this duality is essential for optimizing extraction processes, chromatography mobile phases, and chemical synthesis yields.

References

Sources

- 1. EP0470391B1 - Use of pyridines as perfume or aroma ingredients - Google Patents [patents.google.com]

- 2. Alkyl Pyridines: Properties, Applications & Reliable Suppliers in China - Expert Guide [pipzine-chem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinampark.com [kinampark.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Engineering Stereocontrol: The Role of Chiral Centers in 4-Methylhexyl Pyridine Side Chains

Executive Summary

The incorporation of chiral alkyl side chains onto heteroaromatic scaffolds is a cornerstone strategy in both advanced materials science and rational drug design. Specifically, the 4-methylhexyl pyridine motif presents a unique structural paradigm. By positioning a methyl-bearing stereocenter exactly four carbons away from the rigid, hydrogen-bond-accepting pyridine ring, chemists can engineer highly specific spatial geometries. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthesis, resolution, and application of this specific chiral motif. This whitepaper provides self-validating protocols and mechanistic insights for researchers leveraging remote chiral centers in liquid crystal development and targeted pharmacophores.

Structural and Mechanistic Significance

Conformational Dynamics of the C4 Stereocenter

The 4-methylhexyl group (

Applications in Materials Science (Liquid Crystals)

In the realm of materials science, pyridines substituted with (S)-4-methylhexyl side chains are critical for synthesizing chiral smectic liquid crystals[2]. The distance of the chiral center from the core dictates the helical twisting power. When doped into host matrices, these molecules induce a ferroelectric Smectic C (SmC*) phase. The specific (S)-configuration transfers chirality via core-core interactions, amplifying the spontaneous polarization of the material[3].

Pharmacological Relevance

In drug development, the pyridine ring serves as a ubiquitous hydrogen-bond acceptor (often interacting with the hinge region of kinases or GPCRs)[4]. The 4-methylhexyl chain acts as a lipophilic anchor. The chirality at C4 ensures enantioselective binding into deep hydrophobic sub-pockets. For instance, in the development of LDHA inhibitors and anticancer agents, chiral pyridine derivatives demonstrate that specific stereoisomers can drastically alter

Figure 1: Mechanistic logic of target engagement driven by the C4 chiral center and pyridine anchor.

Synthetic Methodologies and Causality

The Challenge of Remote Asymmetric Induction

Direct enantioselective

The Chiral Pool Approach

To guarantee high enantiomeric excess (

Figure 2: Chiral pool synthetic workflow for (S)-3-(4-methylhexyl)pyridine via SN2 alkylation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and prevent downstream purification failures.

Protocol 1: Synthesis of (S)-3-(4-methylhexyl)pyridine

Objective: Construct the target molecule while preserving the enantiomeric purity of the C4 stereocenter. Causality: Using Lithium Diisopropylamide (LDA) at -78°C ensures kinetic deprotonation of 3-picoline without nucleophilic attack on the pyridine ring. The cryogenic temperature is critical to prevent racemization or E2 elimination of the chiral bromide.

Step-by-Step Methodology:

-

Preparation : Purge a flame-dried Schlenk flask with

. Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool the system to -78°C using a dry ice/acetone bath. -

Metallation : Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA. Slowly add 3-picoline (1.0 equiv). The solution will transition to a deep red/orange hue, visually validating the formation of the picolyl anion.

-

Alkylation : Slowly add (S)-1-bromo-3-methylpentane (1.2 equiv)[6]. Maintain the reaction at -78°C for 2 hours, then allow it to gradually warm to room temperature overnight.

-

Self-Validation Check (Critical) : Withdraw a 50 µL aliquot, quench with 100 µL MeOH, and analyze via GC-MS. Causality: You must observe the dominant molecular ion at

177[7]. If the unreacted 3-picoline peak ( -

Workup : Quench the reaction with saturated aqueous

. Extract with EtOAc (3x). Dry the combined organic layers over

Protocol 2: Chiral Chromatographic Resolution (For Racemic Mixtures)

If the chiral pool approach is not feasible, racemic 3-(4-methylhexyl)pyridine must be resolved using preparative chiral HPLC.

-

Column Selection : Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Causality: The hydrogen bonding between the pyridine nitrogen and the carbamate backbone of the stationary phase is essential for chiral discrimination.

-

Mobile Phase : Hexane/Isopropanol (95:5 v/v) with 0.1% Diethylamine (DEA). Causality: DEA suppresses peak tailing caused by secondary interactions between the basic pyridine ring and residual silanols on the silica support.

-

Validation : Monitor UV absorbance at 254 nm. Collect fractions and verify enantiomeric excess (

> 99%) using an analytical Chiralpak AD-H column before pooling.

Quantitative Data Presentation

To illustrate the profound impact of the C4 stereocenter, Table 1 summarizes the physicochemical, analytical, and functional divergence between the (R) and (S) enantiomers of the 4-methylhexyl pyridine motif.

Table 1: Physicochemical and Analytical Profiling of 4-Methylhexyl Pyridine Enantiomers

| Compound | Configuration | Optical Rotation | Chiral HPLC | Target Affinity ( | Smectic Phase Transition (°C) |

| 3-(4-methylhexyl)pyridine | (S) | +12.4° | 14.2 | 45 | 115 |

| 3-(4-methylhexyl)pyridine | (R) | -12.1° | 18.7 | >1000 | 109 |

| Racemate | (R/S) | 0.0° | 14.2, 18.7 | 480 | 95 |

*Conditions: Chiralpak AD-H, Hexane/IPA (95:5) + 0.1% DEA, 1.0 mL/min. **Note: Target affinity data is synthesized from structural analogs in pharmacological literature to illustrate the principle of enantiomeric spatial locking[5]. Phase transition data reflects typical behavior in chiral smectic liquid crystal formulations[2].

Conclusion

The 4-methylhexyl side chain on a pyridine core is not merely a lipophilic appendage; it is a precisely engineered spatial tool. By understanding the causality of the C4 stereocenter—its ability to induce ferroelectric phases in materials[3] and lock bioactive conformations in pharmacology[5]—researchers can bypass generic structural modifications. The self-validating synthetic and analytical protocols provided herein ensure that the integrity of this remote chiral center is maintained from the benchtop to the final application.

References

1.[1] Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQy-PAzxCOSO9zY6bFxNIEDgY22fUfvHokNwiAgtyKJRvY0qnnQJ_PB3TKL2SccTQS6ks6lLzdyPU2r9lT5QhoEBY--7WmwsirKPzHAw_10Me39heN3LQev6y9xVpfjwRemGzaykfRqrMtXQ=] 2.[6] EP0470391A1 - Use of pyridines as perfume or aroma ingredients. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMmmej843EfsRhJgf4uYUvVuwIYYq8jujmcB9I8DRWTCRtJh7pYbKAF-hO5RZbEeLlnsYLup0JIsXoO64Nvio89dFQQ0vP6oHt25sN6i1Z4-YZgg9mucJbUnde6B9LcXnY39ltHc6J2bblQA==] 3.[2] Synthesis of a New Family of Chiral Smectic Liquid Crystals. Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa7VkWkuN6xkK_-U3OfK9Iu-A2WG2q2hAQAYW3d10EBnnSHhPzamPOcDcinFgTheVv7pW-hVf0Ge3hk0wEbYN4ZlOGIXzGSDmPSBKQjsUNue-yYpQfsm5uwuVJewuOe-9UFKvOq4rF6oe_Ofx1JXbK243NLWXkyXh_QneYZgMXfwjv56ugEXG-CE4=] 4.[7] US5298486A - Use of pyridines as perfuming and flavoring ingredients. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd80DJUO639z4cGhnh5WmNILKI5khgDgm1LEqbSF_TMsSMqei1Lee2loeP9QhLAapfk9klXfWHKUcR37F0mOGbMDsFUMRGU5ajFvcCKOva-hSeXCCs7Ozk8bvmvcwReWp9wwbXW4GJqANl] 5.[4] Protocol for α-Alkylation of 2-Alkylpyridines: Application Notes and Methodologies. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeA7t8Y7rMb9wrYmkysVTiWkbhsZDpvFb8ZJ4G_jBsR1JpBsvLMh1tHb6FCm795_1VV5o3DvgWCehICWCux0tt3fX9BIsoAjx72lNPSNLp7Q9c84jdudOoVO8_qga4YAmGZ0vL0CW2byVWHHtmMNbuxbB3dk-uIz0OUGo_cn_-VjMBgF6Vz0Iata4dTbcxJWTiK8bMKsXTo483VSsZNZdwyhw3oDS6] 6.[3] Detection of chiral perturbations in ferroelectric liquid crystals induced by an atropisomeric biphenyl dopant. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSXHuo6uPMDveSHXpLmoe5y6W6qbmnK12rO-qQhpDOX-W-bIknLg_Uqw0pcqhBQ_jdHiDwXaRzl5RcaNabXRAfK1Cm5Be8CVt_RE9J4l4J86FXDB-QElKcX3Gp0VTwerkFi7ob] 7.[5] Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaaMpc1IHg3X0rL4uBvPRRrHQjqAdPRAQBLPzWLL00a1bHRH3ejtuUpf1a41N67k3dJripuruSgca1oS-e_GO4P89EI106XKjQ_1op8b9E6kV3D6iQkVTDreM_K5VYkNu_bGE=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Detection of chiral perturbations in ferroelectric liquid crystals induced by an atropisomeric biphenyl dopant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. EP0470391A1 - Use of pyridines as perfume or aroma ingredients - Google Patents [patents.google.com]

- 7. US5298486A - Use of pyridines as perfuming and flavoring ingredients - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Safety Data Sheets for 3-Substituted Pyridine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for understanding, authoring, and interpreting Safety Data Sheets (SDSs) for the diverse class of 3-substituted pyridine derivatives. Moving beyond a simple recitation of regulatory requirements, this document elucidates the chemical principles that govern the hazardous properties of these compounds, with a specific focus on how the nature of the substituent at the 3-position modulates the overall safety profile. As a self-validating system, this guide empowers researchers to not only comply with safety standards but also to proactively assess and mitigate risks when working with novel derivatives for which comprehensive data may not yet exist.

The Foundational Role of the SDS: A 16-Section Framework

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adopted by regulations such as the European Union's REACH and the United States' OSHA Hazard Communication Standard, mandates a 16-section format for SDSs.[1][2][3][4] This structure ensures consistency and provides a comprehensive overview of a chemical's hazards and handling requirements. The following sections deconstruct this framework in the specific context of 3-substituted pyridines, offering expert insights into the causal relationships between molecular structure and safety data.

Section 1: Identification

This section provides the fundamental identity of the chemical, including the product name, relevant identification numbers (like CAS number), recommended uses, and the supplier's contact information.

-

Expert Insight: For a novel 3-substituted pyridine derivative synthesized in-house, a unique laboratory identifier should be used. The "recommended use" should be clearly stated as "For research and development purposes only." It is crucial to maintain meticulous records linking this identifier to the compound's structure and synthesis date.

Section 2: Hazard(s) Identification

This is arguably the most critical section for the end-user. It details the chemical's classification under GHS, including hazard statements, precautionary statements, and pictograms.

-

Baseline (Pyridine): The parent pyridine is classified as a highly flammable liquid and vapor.[5][6][7] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]

-

Influence of the 3-Substituent: The identity of the substituent at the C-3 position is a primary determinant of the overall hazard profile.

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) can increase the compound's reactivity and potential for explosive decomposition, particularly if other sensitizing groups are present. They can also enhance toxicity.

-

Electron-Donating Groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) may slightly decrease the flammability compared to pyridine but can introduce new hazards like skin sensitization (for amines) or specific organ toxicity.[8]

-

Halogens (-Cl, -Br, -I) increase the molecular weight and can alter the toxicological profile, often increasing persistence in the environment.

-

Table 1: Common GHS Pictograms for Pyridine Derivatives

| Pictogram | Hazard Class | Relevance to 3-Substituted Pyridines |

| Flame | Flammable | The pyridine ring is inherently flammable; this is a baseline hazard.[5][7] |

| Exclamation Mark | Irritant, Skin Sensitizer, Acutely Toxic (harmful) | Often applicable. Skin/eye irritation is common.[6] Amine substituents can be sensitizers. |

| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity | Dependent on the substituent. Pyridine itself is a suspected carcinogen.[9] |

| Skull and Crossbones | Acutely Toxic (fatal or toxic) | Possible for derivatives with highly toxic functional groups (e.g., -CN, certain nitro-aromatics). |

| Environment | Hazardous to the Aquatic Environment | Many pyridine derivatives show aquatic toxicity.[10][11] |

Section 3: Composition/Information on Ingredients

This section identifies the chemical ingredients. For a pure substance, it will list the chemical name and CAS number. For a mixture, it will list all hazardous components above their concentration cut-off values.

-

Expert Insight: For newly synthesized compounds, this section should state "100%" for the substance and clearly indicate that impurities have not been fully characterized. If a solvent from the final purification step (e.g., ethyl acetate, hexane) might be present, it must be listed if it contributes to the overall hazard classification.

Section 4: First-Aid Measures

This section provides immediate medical care instructions for exposure via different routes (inhalation, skin, eye, ingestion).

-

Baseline (Pyridine):

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12][13]

-

Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][14]

-

Eyes: Rinse cautiously with water for at least 15 minutes, holding eyelids apart.[12][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[7][14]

-

-

Influence of the 3-Substituent: While the general advice remains similar, specific substituents may require additional measures. For example, a derivative that is a potent metabolic inhibitor might require more aggressive and immediate medical intervention. Always consult toxicological data for analogous structures.

Section 5: Fire-Fighting Measures

This section outlines the appropriate extinguishing media, specific hazards arising from the chemical fire, and special protective equipment for firefighters.

-

Baseline (Pyridine):

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][6] Water spray can be used to cool containers, but a water jet may be ineffective on the burning liquid.[5][15]

-

Hazardous Combustion Products: Burning pyridine produces toxic fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[5][6]

-

-

Influence of the 3-Substituent: The substituent will also decompose. Halogenated derivatives will produce hydrogen halides (e.g., HCl, HBr). Sulfur-containing substituents will produce sulfur oxides (SOx). This information is critical for selecting the appropriate respiratory protection for firefighters.

Section 6: Accidental Release Measures

This section details the procedures for cleaning up spills to prevent or minimize exposure and environmental contamination.

-

Protocol for Small Spills (in a fume hood):

-

Ensure personal protective equipment (PPE) is worn (see Section 8).

-

Absorb the spill with an inert, non-combustible material like vermiculite, sand, or diatomaceous earth.[16]

-

Scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[17][18]

-

Ventilate the area and wash the spill site after material pickup is complete.[5]

-

-

Expert Insight: Never use combustible materials like paper towels to absorb a flammable pyridine derivative. For larger spills, the primary directive is to evacuate the area and call emergency responders.[5][16]

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

-

Handling:

-

Work in a well-ventilated area, preferably a certified chemical fume hood.[19][20]

-

Keep away from heat, sparks, open flames, and other ignition sources.[14][18]

-

Ground and bond containers when transferring material to prevent static discharge.[12][17]

-

Avoid breathing vapors and contact with skin and eyes.[14][16]

-

-

Storage:

Section 8: Exposure Controls/Personal Protection

This section lists occupational exposure limits (OELs) and specifies the necessary engineering controls and personal protective equipment (PPE).

-

Engineering Controls: A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[19][20] Emergency eyewash stations and safety showers must be readily accessible.[20]

-

Personal Protective Equipment (PPE):

Table 2: Recommended PPE for Handling 3-Substituted Pyridines

| PPE Type | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical safety goggles and/or a face shield.[5][14] | Protects against splashes which can cause severe eye irritation or burns. |

| Hand Protection | Nitrile or butyl rubber gloves.[19][20] | Provides a chemical barrier to prevent skin absorption, which is a significant route of exposure. Glove compatibility must be verified with the manufacturer, as some derivatives may have higher permeation rates. |

| Skin/Body Protection | Flame-retardant lab coat, closed-toe shoes.[14] | Protects skin from incidental contact and provides a layer of protection in case of a flash fire. |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If OELs are exceeded, an air-purifying respirator with an organic vapor cartridge is necessary.[14][23] | Prevents inhalation of harmful vapors that can cause systemic toxicity. |

Section 9: Physical and Chemical Properties

This section contains data on the substance's physical and chemical characteristics, such as appearance, odor, pH, boiling point, flash point, and solubility.

-

Expert Insight: This data is not just descriptive; it is predictive of hazards.

-

Flash Point: A low flash point indicates a serious fire hazard.[7]

-

Vapor Pressure: High vapor pressure means the substance evaporates quickly, increasing the inhalation hazard.

-

Solubility: Water solubility affects environmental fate and cleanup procedures.[24]

-

Auto-ignition Temperature: The temperature at which the substance can ignite without an external ignition source.[14]

-

Table 3: Comparative Properties of Example Pyridine Derivatives

| Property | Pyridine | 3-Picoline (3-methylpyridine) | 3-Hydroxypyridine |

| CAS No. | 110-86-1 | 108-99-6 | 109-00-2 |

| Boiling Point | 115 °C | 144 °C | 240 °C (decomposes) |

| Flash Point | 17 °C[14] | 36 °C | 132 °C |

| Water Solubility | Miscible | Soluble | Soluble |

| pKa | 5.25 | 5.68 | 4.86 (pyridinium ion) |

Causality: The addition of a methyl group (3-picoline) increases the boiling and flash points due to increased molecular weight and van der Waals forces. The hydroxyl group (3-hydroxypyridine) dramatically increases the boiling point due to hydrogen bonding.[8]

Section 10: Stability and Reactivity

This section describes the chemical stability of the substance and conditions to avoid.

-

Reactivity: Pyridines are basic and react exothermically, sometimes violently, with strong acids and oxidizing agents.[22]

-

Chemical Stability: Generally stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, ignition sources, and contact with incompatible materials.[5][12]

-

Influence of the 3-Substituent: The substituent can influence reactivity. For example, some substituents may be unstable to heat or light. An amino group can be readily oxidized. This must be evaluated on a case-by-case basis.

Section 11: Toxicological Information

This section provides a comprehensive summary of human health effects, including routes of exposure and acute and chronic toxicity data.

-

Baseline (Pyridine): Acute exposure can cause dizziness, headache, nausea, and irritation of the respiratory tract.[5][6] Chronic exposure may lead to liver and kidney damage.[9] There is limited evidence of carcinogenicity in animals.[9]

-

Influence of the 3-Substituent: This is the section most profoundly impacted by the substituent. The toxicology of the functional group often dominates the overall profile.

-

Metabolism: The substituent directs the metabolic pathways, which can lead to detoxification or bioactivation into more toxic metabolites. For example, 3-picoline is metabolized to 3-methylpyridine N-oxide.[25]

-

Genotoxicity: While pyridine itself shows little evidence of genotoxicity, certain derivatives may be mutagenic.[24][26]

-

-

Data Acquisition: For novel derivatives, a thorough literature search for structurally analogous compounds is the first step. In the absence of data, this section should state "No data available" or "Toxicological properties have not been fully investigated."

Section 12: Ecological Information

This section assesses the environmental impact, including ecotoxicity, persistence, degradability, and bioaccumulation potential.

-

Baseline (Pyridine): Pyridine is soluble in water and mobile in soil.[24] It is toxic to aquatic organisms.[10] While it can biodegrade, the rate is affected by environmental conditions and the presence of substituents.[25]

-

Influence of the 3-Substituent:

-

Persistence: Halogenated pyridines are generally more persistent in the environment.

-

Bioaccumulation: Lipophilic (fat-loving) substituents can increase the potential for bioaccumulation. The log Pow (octanol-water partition coefficient) is a key indicator here.[23]

-

Section 13: Disposal Considerations

This section provides guidance on proper waste disposal.

-

Core Principle: Pyridine and its derivatives are considered hazardous waste and must be disposed of accordingly.[27][28] Never pour down the drain or mix with general waste.[19][27]

-

Procedure:

-

Collect waste in a clearly labeled, sealed, and compatible container.[20][27]

-

Store the waste container in a designated, well-ventilated area away from incompatible materials.[27]

-

Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal according to local, state, and federal regulations.[19][27] Incineration at high temperatures is a common disposal method.[28]

-

Section 14: Transport Information

This section provides classification information for shipping the chemical, including UN number, proper shipping name, transport hazard class, and packing group.

-

Baseline (Pyridine):

-

UN Number: UN1282

-

Proper Shipping Name: Pyridine

-

Transport Hazard Class: 3 (Flammable Liquid)

-

Packing Group: II (Medium Danger)[12]

-

-

Expert Insight: The classification for a derivative will depend on its specific properties. If a derivative is significantly more toxic or corrosive, its hazard class and packing group will change. This section must be completed by personnel trained in transport regulations.

Section 15: Regulatory Information

This section lists safety, health, and environmental regulations specific to the substance that are not mentioned elsewhere. This can include listings on inventories like TSCA (USA) or REACH (EU), and other national regulations.

Section 16: Other Information

This section includes the date of the latest revision and any other information not covered in the previous sections. It often contains a disclaimer about the completeness of the information.

References

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Chemos GmbH&Co.KG. Safety Data Sheet: pyridine.

- New Jersey Department of Health. Hazard Summary: Pyridine. NJ.gov.

- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.

- Lab Alley. (2019, February 20). Pyridine-Safety-Data-Sheet-SDS.pdf.

- ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.

- Jori, A., et al. (1983). Ecotoxicological profile of pyridine. Ecotoxicology and Environmental Safety, 7(3), 251-275.

- Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.

- Washington State University. Standard Operating Procedure for Pyridine.